molecular formula C8H7FN4O3 B8278087 3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine

3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8278087
M. Wt: 226.16 g/mol
InChI Key: TVOLJZPYLSSAMA-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

A mixture of 3-(2-fluoroethoxy)-5-nitro-1-tosyl-1H-pyrazolo[3,4-b]pyridine (0.273 g, 0.718 mmol) and aqueous K2CO3 (1.8 mL, 2M) in MeOH (14 mL) was heated at 55° C. for 1 hour. After cooling to room temperature, the mixture was diluted with 10% aqueous citric acid, extracted with EtOAc, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated to give 3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine. The material was purified by silica gel flash column chromatography (1% MeOH in CH2Cl2) to afford 3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine along with a byproduct. LRMS (ESI pos) m/e 207.0 (M−F).
Name
3-(2-fluoroethoxy)-5-nitro-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Quantity
0.273 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[N:7](S(C2C=CC(C)=CC=2)(=O)=O)[N:6]=1.C([O-])([O-])=O.[K+].[K+]>CO.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[F:1][CH2:2][CH2:3][O:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[NH:7][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
3-(2-fluoroethoxy)-5-nitro-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Quantity
0.273 g
Type
reactant
Smiles
FCCOC1=NN(C2=NC=C(C=C21)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FCCOC1=NNC2=NC=C(C=C21)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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